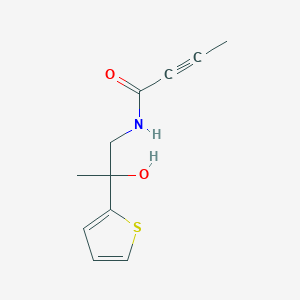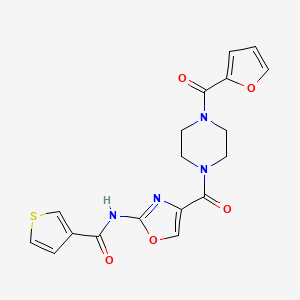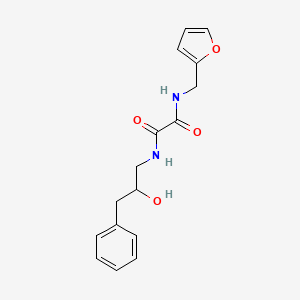
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a fascinating compound with a complex structure that consists of multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves the coupling of the thiadiazole and pyridazine moieties, followed by the introduction of the piperidine and carboxamide functionalities. Typical reaction conditions include using polar aprotic solvents, catalysts like palladium or copper, and temperature control to optimize yields.
Industrial Production Methods: : On an industrial scale, production might involve batch processing with automated controls for temperature, pH, and concentration of reagents to ensure consistency and safety. The use of continuous flow reactors could also enhance the efficiency and scalability of production.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo various chemical reactions, such as:
Oxidation: : It can be oxidized to form sulfoxides or sulfones, particularly targeting the thioether moiety.
Reduction: : The carbonyl groups can be reduced to corresponding alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the thiadiazole or pyridazine rings.
Common Reagents and Conditions: : Reactions might employ reagents like hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and halogenating agents for substitution.
Major Products: : Oxidation typically yields sulfoxides or sulfones; reduction forms alcohol derivatives; and substitution reactions yield halogenated or other substituted products.
Applications De Recherche Scientifique
Chemistry: : Used as a building block in organic synthesis to create complex molecules.
Biology: : Investigated for its potential to interact with biological macromolecules, possibly altering biological pathways or enzyme activities.
Medicine: : Studied for therapeutic potential, possibly as an antimicrobial or anticancer agent due to its diverse functional groups.
Industry: : Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
This compound's effects likely arise from its ability to interact with specific molecular targets, such as proteins or enzymes. The functional groups may form hydrogen bonds, hydrophobic interactions, or coordinate with metal ions in active sites, influencing the biological pathways.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds: : Compared to compounds like 1,3,4-thiadiazoles or pyridazines, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide stands out due to its multi-functional nature, combining the properties of thiadiazoles, pyridazines, and piperidine-carboxamides in one structure.
Similar Compounds: : Other compounds in this family might include simple 1,3,4-thiadiazoles, pyridazine derivatives, and piperidine carboxamides, each with varying substituents that modulate their chemical and biological activities.
There you go! A deep dive into a fascinating compound. What do you think? Want to dive into any specific section more?
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S2/c1-2-27-18-23-22-17(28-18)19-16(25)12-5-3-9-24(11-12)15-8-7-13(20-21-15)14-6-4-10-26-14/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H,19,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQUYLKTVVRCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-dichloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2851690.png)
![1-Bromo-2-[(2-methoxyethyl)thio]benzene](/img/structure/B2851694.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2851695.png)
![2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2851696.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2851700.png)
![N-(3-chlorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2851703.png)
![3-Fluorosulfonyloxy-5-[methyl-(3-methylcyclohexyl)carbamoyl]pyridine](/img/structure/B2851705.png)
![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2851706.png)


![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851709.png)

![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2851712.png)
